molecular formula C13H20N2O2 B3752433 butyl [4-(dimethylamino)phenyl]carbamate

butyl [4-(dimethylamino)phenyl]carbamate

Cat. No.: B3752433
M. Wt: 236.31 g/mol
InChI Key: VOTCCOIRKVNYBY-UHFFFAOYSA-N
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Description

Butyl [4-(dimethylamino)phenyl]carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamic acid and features a butyl group attached to the nitrogen atom of the carbamate moiety. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [4-(dimethylamino)phenyl]carbamate typically involves the reaction of 4-(dimethylamino)aniline with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(dimethylamino)aniline+butyl chloroformatebutyl [4-(dimethylamino)phenyl]carbamate+HCl\text{4-(dimethylamino)aniline} + \text{butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-(dimethylamino)aniline+butyl chloroformate→butyl [4-(dimethylamino)phenyl]carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl [4-(dimethylamino)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl [4-(dimethylamino)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in enzyme studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of butyl [4-(dimethylamino)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl (3-(dimethylamino)phenyl)carbamate

Comparison

Butyl [4-(dimethylamino)phenyl]carbamate is unique due to its specific substitution pattern and the presence of both butyl and dimethylamino groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, tert-butyl N-[4-(aminomethyl)phenyl]carbamate lacks the dimethylamino group, which affects its solubility and reactivity in certain reactions.

Properties

IUPAC Name

butyl N-[4-(dimethylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-5-10-17-13(16)14-11-6-8-12(9-7-11)15(2)3/h6-9H,4-5,10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTCCOIRKVNYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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